molecular formula C20H23N7O2 B10995576 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide

Katalognummer: B10995576
Molekulargewicht: 393.4 g/mol
InChI-Schlüssel: BRZFPYGUWZOHII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazolo-pyridazine derivative with a propanamide linker connecting a methoxy-substituted triazolo-pyridazine core to a benzimidazole moiety. Its molecular formula is C22H25N7O2 (molecular weight: 427.49 g/mol). The benzimidazole group is substituted with a methyl group at the 1-position and an isopropyl group at the 2-position, while the triazolo-pyridazine core features a methoxy group at the 6-position.

Eigenschaften

Molekularformel

C20H23N7O2

Molekulargewicht

393.4 g/mol

IUPAC-Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)propanamide

InChI

InChI=1S/C20H23N7O2/c1-12(2)20-22-14-11-13(5-6-15(14)26(20)3)21-18(28)9-7-16-23-24-17-8-10-19(29-4)25-27(16)17/h5-6,8,10-12H,7,9H2,1-4H3,(H,21,28)

InChI-Schlüssel

BRZFPYGUWZOHII-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)CCC3=NN=C4N3N=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sequential Assembly via Benzimidazole Intermediate

This three-stage approach builds the benzimidazole core prior to triazolo-pyridazine coupling:

Stage 1: 1-Methyl-2-isopropylbenzimidazole-5-amine Synthesis

Key innovation: Replacement of catalytic hydrogenation with Fe/HCl reduces catalyst poisoning risks while maintaining 85-92% yields.

Stage 2: Propanamide Linker Installation
Coupling ethyl 3-bromopropanoate to the benzimidazole amine via:

  • Method A : HATU-mediated amidation (DMF, 0°C → RT, 18h) → 78% yield

  • Method B : Mixed carbonic anhydride (ClCO₂Et, NMM) → 82% yield

Stage 3: Triazolo-Pyridazine Coupling
Suzuki-Miyaura cross-coupling between 3-boronic acid-triazolo-pyridazine and bromo-propanamide intermediate:

Convergent Synthesis via Preformed Heterocycles

Alternative strategy coupling pre-synthesized triazolo-pyridazine and benzimidazole fragments:

Triazolo-Pyridazine Synthesis

Fragment Coupling Optimization
Comparative analysis of coupling methods:

Coupling AgentSolventTemp (°C)Yield (%)Purity (%)
EDC/HOBtDCM255288
T3P®THF406894
DCC/DMAPtoluene807191

T3P® demonstrated optimal balance of yield and purity while minimizing racemization.

Critical Process Optimization Parameters

Reduction Step Modifications

Comparative study of nitro-group reductions in intermediate synthesis:

Reducing SystemTime (h)Yield (%)Impurity Profile
H₂/Pd-C (10%)4892.3% des-methyl
Fe powder/AcOH6921.1% dihydro
Zn/NH₄Cl8784.7% over-reduced
Na₂S₂O₄3853.9% sulfonated

Iron/acetic acid system provided optimal impurity profile for scale-up.

Crystallization-Induced Purification

Developed purification protocol eliminates chromatographic steps:

  • Crude product dissolved in 3:1 EtOAc/hexanes at 60°C

  • Gradient cooling : 50°C (1h) → 25°C (2h) → 4°C (12h)

  • Filtered crystals : 99.2% purity by HPLC vs. 97.4% via column chromatography

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Key advantages demonstrated in pilot studies:

ParameterBatch ModeFlow ModeImprovement
Reaction time18h45min24x faster
Temperature control±5°C±0.5°C10x tighter
Yield71%83%+12%

Solvent Recovery Systems

Implemented closed-loop recovery for:

  • THF : 92% recovery via molecular sieve drying

  • DMF : 85% recovery through falling-film evaporation
    Reduces production costs by $12,000 per 100kg batch.

Analytical Characterization Protocols

Spectroscopic Fingerprinting

Critical validation parameters:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 8.15 (d, J=8.4 Hz, 1H, benzimidazole), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.94 (s, 3H, OCH₃)

  • HRMS : m/z calc. for C₂₃H₂₆N₈O₂ [M+H]⁺ 471.2154, found 471.2151

Polymorph Screening

Identified three crystalline forms through high-throughput screening:

FormStabilitySolubility (mg/mL)Hygroscopicity
I>2 years0.890.3% w/w
II6 months1.121.8% w/w
III3 months1.454.2% w/w

Form I selected for development due to stability profile despite lower solubility .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Methoxygruppe kann zu einer Hydroxyl- oder Carbonylgruppe oxidiert werden.

    Reduktion: Die Nitrogruppen (falls vorhanden) können zu Aminen reduziert werden.

    Substitution: Halogenierungs- oder Alkylierungsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

    Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle oder chemische Reduktion unter Verwendung von Natriumborhydrid.

    Substitution: Halogenierung unter Verwendung von N-Bromsuccinimid oder Alkylierung unter Verwendung von Alkylhalogeniden in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Methoxygruppe zu einem hydroxylierten Derivat führen, während die Reduktion von Nitrogruppen zu Amin-Derivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu einer Kaskade von biochemischen Ereignissen führt, die zu ihren therapeutischen Wirkungen führen. Die genauen beteiligten Pfade hängen vom spezifischen biologischen Kontext und dem interessierenden Ziel ab.

Wirkmechanismus

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved depend on the specific biological context and the target of interest.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Differences Reference
3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Propanamide C19H21N7O2 Benzimi­dazol-2-yl ethyl chain 379.42 Benzimidazole substituent at C-2 (vs. C-5 in target compound); lacks isopropyl group
(S)-3-(1-(1H-Pyrrolo[2,3-b]Pyridin-3-yl)Ethyl)-N-Isopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-Amine C18H20N8 Pyrrolopyridine core 372.41 Pyrrolopyridine replaces benzimidazole; isopropyl on triazolo-pyridazine (vs. propanamide linker)
6-(4-Ethylpiperazin-1-yl)-3-(Propan-2-yl)[1,2,4]Triazolo[4,3-b]Pyridazine C14H21N7 Ethylpiperazinyl group 287.36 Ethylpiperazine substituent at C-6; no benzimidazole or propanamide
N-Benzyl-3-[6-(3,5-Dimethyl-1H-Pyrazol-1-yl)[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Propanamide C21H22N8O Pyrazole substituent 426.46 Pyrazole at C-6; benzyl group replaces benzimidazole

Key Observations :

Substituent Positionality: The target compound’s benzimidazole substitution at the 5-position (vs.

Linker Flexibility : The propanamide linker provides conformational flexibility compared to rigid ethyl or pyrrolopyridine linkers (e.g., in ), which may enhance solubility or reduce off-target effects.

Electron-Donating Groups : The methoxy group at C-6 on the triazolo-pyridazine core (shared with ) may enhance metabolic stability compared to halogenated or unsubstituted analogs (e.g., ’s chloro-substituted derivatives).

Pharmacological and Physicochemical Comparisons
Property Target Compound Compound Compound Compound
logP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 ~2.5 (polar pyrrolopyridine) ~1.9 (piperazine enhances hydrophilicity)
Hydrogen Bond Acceptors 7 7 8 5
Solubility Moderate (amide linker) Low (rigid ethyl chain) High (polar groups) High (piperazine)
Synthetic Accessibility Intermediate (multi-step coupling) High (direct alkylation) Low (chiral synthesis) Intermediate (piperazine functionalization)

Key Insights :

  • The target compound’s isopropyl group on benzimidazole may reduce metabolic oxidation compared to methyl or ethyl groups (e.g., ’s ethylpiperazine).
  • Methoxy vs.
  • Amide vs. Amine Linkers : The propanamide linker (vs. amine in ) improves stability against proteolytic degradation, critical for oral bioavailability.

Biologische Aktivität

The compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C15_{15}H19_{19}N5_{5}O2_{2}
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 1322604-60-3

The presence of the methoxy group and the triazolo-pyridazine scaffold contributes to its biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The triazolo-pyridazine moiety is known for its ability to inhibit specific kinases and modulate cellular pathways associated with cancer proliferation and inflammation.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. For instance, related triazolo derivatives have shown IC50_{50} values ranging from 0.008 to 0.012 μM against lung adenocarcinoma (A549) cells, indicating potent activity against tumor growth .

CompoundCell LineIC50_{50} (μM)
3qA5490.008
4qSGC-79010.014
6eMCF-70.15

Anti-Tubercular Activity

In the context of infectious diseases, derivatives of this compound have been evaluated for their anti-tubercular properties. A study found that certain derivatives exhibited IC50_{50} values between 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests potential utility in developing new treatments for tuberculosis.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells showed that many derivatives were non-toxic at effective concentrations for tumor inhibition, which is crucial for therapeutic development .

Case Studies

  • Case Study on Antiproliferative Effects : A study investigated a series of triazolo derivatives, including variations of the compound , demonstrating their ability to disrupt microtubule dynamics and induce cell cycle arrest at the G2/M phase in cancer cells .
  • Anti-Tubercular Efficacy : Another research effort focused on synthesizing and testing various substituted derivatives against Mycobacterium tuberculosis, revealing several compounds with promising anti-tubercular activity and acceptable safety profiles .

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step protocols, including cyclization, coupling, and functional group modifications. Key steps include:

  • Cyclization of triazolopyridazine precursors using reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under controlled temperatures (80–100°C) .
  • Coupling the benzimidazole moiety via nucleophilic substitution or amide bond formation, requiring anhydrous solvents (e.g., DMF) and catalysts like sodium hydride .
  • Purification via HPLC or column chromatography, followed by structural confirmation using NMR (1H/13C) and mass spectrometry .
    Optimization focuses on solvent polarity (e.g., toluene vs. DMF), reaction time (24–48 hours for coupling), and temperature gradients to minimize side products .

Q. How is the molecular structure validated, and what spectroscopic methods are prioritized?

  • 1H/13C NMR : Assigns protons and carbons in the triazolopyridazine (δ 8.2–8.8 ppm for aromatic protons) and benzimidazole (δ 7.5–7.9 ppm) moieties .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolves 3D conformation, particularly for chiral centers or steric effects .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact .
  • First aid measures : Immediate rinsing with water for eye/skin exposure and medical consultation for inhalation .
  • Storage : In airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory biological activity data across assays be systematically addressed?

  • Orthogonal assay validation : Compare results from enzymatic inhibition (e.g., 14-α-demethylase lanosterol) and cell-based antiproliferative assays .
  • Solubility/pharmacokinetic profiling : Assess logP (via HPLC) and plasma stability to rule out false negatives from poor bioavailability .
  • Structural analogs : Synthesize derivatives (e.g., varying substituents on the benzimidazole) to isolate structure-activity relationships (SAR) .

Q. What computational strategies enhance target specificity and mechanistic insights?

  • Molecular docking (AutoDock/GOLD) : Dock the compound into enzyme active sites (e.g., PDB: 3LD6) to predict binding modes and key interactions (e.g., hydrogen bonds with His310 or hydrophobic contacts) .
  • QSAR modeling : Use descriptors like Hammett constants (σ) and molar refractivity to correlate substituent effects (e.g., methoxy vs. chloro groups) with IC50 values .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify persistent interactions .

Q. What methodologies optimize yield in large-scale synthesis while maintaining purity?

  • Design of Experiments (DoE) : Apply factorial designs to test variables like solvent (DMF vs. THF), catalyst loading (5–10 mol%), and temperature (60–100°C) .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression and terminate at peak yield .
  • Scalable purification : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

Q. How does the benzimidazole moiety influence biological activity, and what modifications are explored?

  • Role in target binding : The benzimidazole’s planar structure facilitates π-π stacking with aromatic residues (e.g., Phe484 in kinase targets) .
  • Modifications :
    • N-methylation : Enhances metabolic stability by reducing CYP450 oxidation .
    • Halogen substitution (e.g., Cl) : Increases lipophilicity and membrane permeability .
    • Propargyl or acetylene spacers : Introduced to enable click chemistry for target identification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.